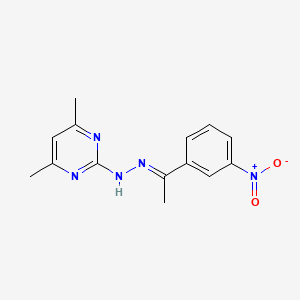
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide, also known as MTNB, is a synthetic compound that has been studied for its potential pharmacological properties. This compound is a member of the benzamide family and has been found to have an impact on various biological processes.
作用机制
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide inhibits the activity of FAAH by binding to the enzyme's active site. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels. Endocannabinoids are involved in various physiological processes, including pain sensation, appetite regulation, and immune function. By increasing endocannabinoid levels, this compound may have an impact on these processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of effects on the body. Studies have found that it can reduce pain sensation in animal models, suggesting that it may have potential as a pain reliever. It has also been shown to have an impact on appetite regulation, with some studies suggesting that it may reduce food intake. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in treating inflammatory conditions.
实验室实验的优点和局限性
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has several advantages as a research tool. It is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes or receptors. This specificity makes it a useful tool for studying the endocannabinoid system. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, its effects on the body may be influenced by factors such as dose and route of administration, which can make it challenging to interpret results.
未来方向
There are several directions for future research on 2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide. One area of interest is its potential as a pain reliever. Further studies are needed to determine its effectiveness in treating different types of pain and to explore its mechanisms of action. Additionally, this compound may have potential as a treatment for inflammatory conditions. Further research is needed to explore its anti-inflammatory effects and to determine its safety and efficacy in human subjects. Finally, this compound may have potential as a tool for studying the endocannabinoid system. Future studies could explore its effects on different aspects of the system and its potential for use in drug discovery.
合成方法
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted to 2-methoxybenzoyl chloride. This compound is then reacted with 3-methoxy-5,6,7,8-tetrahydro-2-naphthol to form the desired product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
科学研究应用
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has been studied for its potential use in treating various medical conditions. It has been found to have an impact on the endocannabinoid system, which is involved in regulating various physiological processes. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body.
属性
IUPAC Name |
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-6-5-9-15(17)19(21)20-16-11-13-7-3-4-8-14(13)12-18(16)23-2/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPUJYZLZMSXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C3CCCCC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)





![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)

